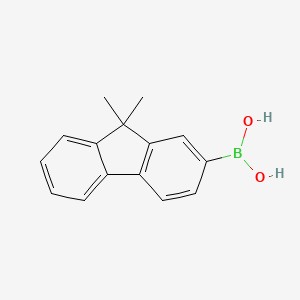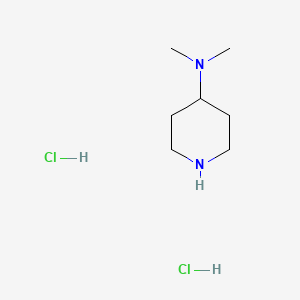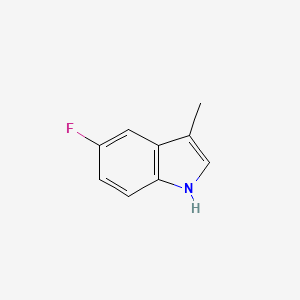
1-(Piperidin-4-yl)-1H-indole hydrochloride
Vue d'ensemble
Description
1-(Piperidin-4-yl)-1H-indole hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Chemotype
1-(Piperidin-4-yl)-1H-indole hydrochloride has been explored as a novel antimalarial chemotype. Studies have synthesized a series of compounds based on this structure, showing potential as lead compounds for developing new and affordable antimalarial drugs. One compound in particular, identified as 10d, demonstrated notable antimalarial activity against drug-resistant and sensitive strains of Plasmodium falciparum, with effective concentration values around 3 μM. This compound also exhibited selectivity for the malaria parasite without cross-resistance to chloroquine, making it a promising candidate for further optimization in antimalarial drug development (Santos et al., 2015).
Allosteric Modulation of Cannabinoid CB1 Receptor
Research involving the allosteric modulation of the cannabinoid CB1 receptor has incorporated 1-(Piperidin-4-yl)-1H-indole derivatives. These studies investigated the pharmacology of novel compounds including Org 27569, Org 27759, and Org 29647, revealing their interaction with the CB1 receptor. The compounds showed positively cooperative allosteric effects, increasing the binding of CB1 receptor agonists, and a limited negative binding cooperativity. This dual interaction suggests a complex allosteric modulation mechanism, highlighting the potential of 1-(Piperidin-4-yl)-1H-indole derivatives in the study of cannabinoid receptors and possibly in the development of therapeutics targeting these receptors (Price et al., 2005).
Corrosion Inhibition in Steel
The derivatives of 1-(Piperidin-4-yl)-1H-indole have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds exhibit high inhibition efficiency, with some derivatives reaching up to 96.95% efficiency at certain concentrations. The effectiveness of these inhibitors is attributed to their ability to adsorb on the steel surface, forming a protective layer. This research opens avenues for the use of 1-(Piperidin-4-yl)-1H-indole derivatives in industrial applications, particularly in corrosion protection (Verma et al., 2016).
Neuroprotective Agents
Certain indole derivatives, including those related to 1-(Piperidin-4-yl)-1H-indole, have shown promise as neuroprotective agents. These compounds have demonstrated potent ligand activity for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor and also possess antioxidant properties. One derivative, in particular, exhibited dual-effectiveness in neuroprotection, suggesting its potential in treating neurodegenerative diseases. These findings contribute to the understanding of the therapeutic potential of 1-(Piperidin-4-yl)-1H-indole derivatives in neurodegenerative disorders (Buemi et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-(piperidin-4-yl)-3-pyridin-4-yl-1h-pyrazol-4-yl-2,3-dihydro-1h-inden-1-one oxime, have been found to target the protein serine/threonine-protein kinase b-raf .
Biochemical Pathways
Compounds with similar structures have been found to activate hypoxia-inducible factor 1 pathways , which play a crucial role in cellular response to hypoxia.
Result of Action
Compounds with similar structures have shown significant inhibitory bioactivity in hepg2 cells .
Analyse Biochimique
Biochemical Properties
1-(Piperidin-4-yl)-1H-indole hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound also binds to specific receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or reducing oxidative stress. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes. These reactions result in the formation of metabolites that can either be excreted or further metabolized. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues or cellular compartments. Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to transport proteins. These properties determine the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-piperidin-4-ylindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;/h1-4,7,10,12,14H,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSFLXYGYZPFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)



![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)








